2-Phenoxyethyl isobutyrate

Description

Properties

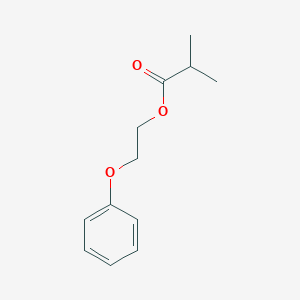

IUPAC Name |

2-phenoxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTPMXWJHPOWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042279 | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colourless oily liqud; honey, rose-like odour | |

| Record name | Propanoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

125.00 to 127.00 °C. @ 4.00 mm Hg | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

210 mg/L @ 20 °C (exp), Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils, 1 mL in 3 mL 70% alcohol (in ethanol) | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.048 | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-60-6 | |

| Record name | Phenoxyethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxyethyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ENB1627Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenoxyethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethyl Isobutyrate from Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-phenoxyethyl isobutyrate, a fragrance ingredient with potential applications in drug development as an olfactory receptor antagonist.[1] The synthesis is primarily achieved through the esterification of 2-phenoxyethanol. This document details two principal methods: the Fischer-Speier esterification using isobutyric acid and the acylation of 2-phenoxyethanol with isobutyryl chloride. Included are detailed experimental protocols, a comparative summary of reaction parameters, and relevant physicochemical and spectroscopic data for the final product. The guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS No. 103-60-6) is a colorless liquid with a sweet, floral, and fruity odor.[2] It is widely used in the fragrance industry and has been identified as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes. This biological activity suggests its potential for further investigation in dermatological and other therapeutic applications.

The synthesis of this compound is most commonly achieved by the esterification of 2-phenoxyethanol. This guide will focus on two well-established synthetic strategies:

-

Fischer-Speier Esterification: The reaction of 2-phenoxyethanol with isobutyric acid, typically catalyzed by a strong acid.

-

Acylation with Isobutyryl Chloride: The reaction of 2-phenoxyethanol with isobutyryl chloride, often in the presence of a base to neutralize the HCl byproduct.

This document provides detailed methodologies for both approaches, allowing for a comparative assessment of their respective advantages and disadvantages in a laboratory or process chemistry setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4] |

| Molecular Weight | 208.25 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, floral, rose, honey | [5][6] |

| Boiling Point | 125-127 °C @ 4 mmHg | [3] |

| Density | 1.044-1.048 g/mL at 25 °C | [3] |

| Refractive Index | 1.491-1.496 at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in oils and alcohols. | [3] |

Synthesis Methodologies

This section provides detailed experimental protocols for the two primary methods of synthesizing this compound from 2-phenoxyethanol.

Method 1: Fischer-Speier Esterification

This method involves the direct esterification of 2-phenoxyethanol with isobutyric acid using a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-phenoxyethanol (1.0 eq.), isobutyric acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Solvent: Add a suitable solvent to facilitate azeotropic removal of water, such as toluene or benzene.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is evolved.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted isobutyric acid.

-

Wash the organic layer with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Method 2: Acylation with Isobutyryl Chloride

This method involves the reaction of 2-phenoxyethanol with the more reactive isobutyryl chloride. The reaction is typically faster and not reversible. A base is used to scavenge the hydrogen chloride gas that is produced.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenoxyethanol (1.0 eq.) and a suitable solvent such as dichloromethane or diethyl ether.

-

Base: Add a base (1.1-1.2 eq.), such as triethylamine or pyridine, to the flask.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Add isobutyryl chloride (1.05 eq.), dissolved in the reaction solvent, dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Wash the filtrate with dilute hydrochloric acid to remove any remaining base.

-

Wash with a saturated aqueous solution of sodium bicarbonate.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

-

Comparative Data

The following table summarizes the key reaction parameters for the two synthesis methods.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Acylation with Isobutyryl Chloride |

| Isobutyryl Source | Isobutyric Acid | Isobutyryl Chloride |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., Triethylamine, Pyridine) |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | Several hours (depends on efficiency of water removal) | Typically shorter than Fischer esterification |

| Byproducts | Water | Hydrochloride salt of the base |

| Yield | Moderate to High (equilibrium dependent) | Generally High |

Visualizing the Synthesis and Workflow

Synthesis Pathways

The following diagrams illustrate the two primary synthesis routes for this compound.

Caption: Chemical pathways for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification process.

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of this compound.

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR | Data available in spectral databases. | [7] |

| IR (Infrared) | Characteristic C=O stretch for the ester, C-O stretches, and aromatic C-H bands. | [3][8] |

| MS (Mass Spec) | Molecular Ion Peak (M⁺) and characteristic fragmentation patterns. | [3][4] |

Conclusion

The synthesis of this compound from 2-phenoxyethanol can be effectively achieved through either Fischer-Speier esterification or acylation with isobutyryl chloride. The choice of method will depend on factors such as the desired reaction time, scale, and the availability and cost of reagents. The acylation method generally offers higher yields and faster reaction times, while the Fischer esterification is an equilibrium-driven process that may be more cost-effective for large-scale production. This guide provides the necessary foundational information for the successful synthesis, purification, and characterization of this compound in a research or drug development setting.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentree.co]

- 3. Phenoxyethyl isobutyrate | C12H16O3 | CID 61005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 6. pellwall.com [pellwall.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate is a chemical compound with the molecular formula C₁₂H₁₆O₃.[1][2][3][4] It is recognized for its pleasant fruity and floral aroma, which has led to its widespread use in the fragrance and flavor industries.[5] Beyond its sensory characteristics, its physicochemical properties, such as its solvency and stability, suggest potential applications in other fields, including pharmaceuticals and cosmetics.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential applications in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Fruity, floral, rose, green, with a honey aspect | [5] |

| Taste | Fruity, peach-like | [6] |

| Melting Point | Not applicable (liquid at room temperature) | [4] |

| Boiling Point | 125-127 °C at 4 mmHg; 265-275.3 °C at 760 mmHg | [1][7][8] |

| Density | 1.044 - 1.05 g/mL at 20-25 °C | [1][4] |

| Refractive Index | 1.491 - 1.496 at 20 °C | [1][2] |

| Vapor Pressure | 0.006 mmHg at 25 °C | [8][9] |

| Flash Point | >100 °C | [3] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility in Water | 210 mg/L at 20 °C (practically insoluble) | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohols and oils; miscible with chloroform and ether | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on established OECD guidelines and standard laboratory practices.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[5][8] The distillation method is commonly employed.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, and heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the observed boiling point.

-

If the determination is not made at standard atmospheric pressure (760 mmHg), a pressure correction is applied.

-

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be measured using a pycnometer, hydrometer, or an oscillating densitometer.[2][7]

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer of a known volume, a balance, and a constant-temperature bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried, and weighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index (OECD Guideline for Refractive Index)

The refractive index is a characteristic property of a substance and is a measure of how light propagates through it.

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured using a refractometer.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a constant-temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the scale.

-

Determination of Water Solubility

The solubility of this compound in water can be determined by the flask method.

-

Principle: A known amount of the substance is equilibrated with a known amount of water at a specific temperature, and the concentration of the substance in the aqueous phase is determined.

-

Apparatus: Erlenmeyer flasks, a constant-temperature shaker, and an analytical method to quantify the substance (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is sealed and agitated in a constant-temperature shaker for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The mixture is allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved substance.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

-

Synthesis of this compound

This compound is synthesized via a Fischer esterification reaction between 2-phenoxyethanol and isobutyric acid, typically catalyzed by a strong acid.

Applications in Drug Development

While primarily used in the fragrance industry, the physicochemical properties of this compound suggest its potential utility in pharmaceutical formulations. Its lipophilic nature (LogP of 3.2) and good solvency for organic molecules make it a candidate for use as a pharmaceutical excipient, particularly in topical and transdermal drug delivery systems.

Potential as a Carrier or Solvent

In drug formulations, especially for poorly water-soluble active pharmaceutical ingredients (APIs), this compound could serve as a solvent or part of a vehicle to enhance the solubility and bioavailability of the API. Its precursor, phenoxyethanol, is already used as a preservative and solvent in some topical medications and vaccines.

Role in Prodrug Strategies

The isobutyrate ester moiety in this compound is susceptible to hydrolysis by esterase enzymes present in the body. This characteristic is fundamental to the concept of ester prodrugs. An ester prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life. While this compound itself is not a drug, its structure exemplifies the type of ester linkage that could be incorporated into a drug molecule to create a prodrug.

The following diagram illustrates the logical relationship between the physicochemical properties of an ester like this compound and its potential applications in enhancing drug delivery.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its primary application has been in the flavor and fragrance sector, its lipophilicity, solvency, and ester nature present opportunities for its exploration in pharmaceutical sciences. Further research into its role as a pharmaceutical excipient in various drug delivery systems and as a structural motif in prodrug design could unlock new applications for this versatile molecule. This guide provides a foundational understanding of its core properties to support such future investigations.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

2-Phenoxyethyl isobutyrate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxyethyl Isobutyrate, a compound of interest in the fields of fragrance, toxicology, and pharmacology. The document details its chemical identity, molecular structure, and key quantitative data. Special emphasis is placed on its role as an antagonist of the olfactory receptor OR2AT4, a receptor ectopically expressed in various tissues, including the skin, making it a potential target for therapeutic development. This guide also includes a detailed, adaptable protocol for its synthesis via Fischer esterification and a representative experimental workflow for characterizing its olfactory receptor antagonist activity.

Chemical Identity and Molecular Structure

This compound is an aromatic ester known for its pleasant floral and fruity odor. Its fundamental chemical and physical properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 103-60-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, fruity-apple, floral-rose, honey, pastry | [3][4] |

| Boiling Point | 269.72 °C (estimated) | |

| Flash Point | >93 °C | |

| Water Solubility | 283.6 mg/L (estimated) | |

| log Kow | 2.6 (estimated) |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 2-phenoxyethanol with isobutyric acid, catalyzed by a strong acid.[5]

Experimental Protocol: Fischer Esterification

This protocol provides a general yet detailed procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

2-Phenoxyethanol

-

Isobutyric acid

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid. For every mole of the limiting reagent, add approximately 0.02-0.05 molar equivalents of concentrated sulfuric acid as the catalyst. Add a volume of toluene sufficient to fill the Dean-Stark trap.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux with vigorous stirring. Water, a byproduct of the esterification, will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.[6]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Biological Activity: Olfactory Receptor Antagonism

A significant aspect of this compound's biological profile is its activity as an antagonist of the human olfactory receptor OR2AT4.[7] This receptor is not only present in the olfactory epithelium but is also ectopically expressed in other tissues, such as the skin, where it is involved in processes like wound healing and hair growth.[8][9] The antagonism of this receptor by specific ligands presents a potential avenue for therapeutic intervention in various dermatological and other conditions.

Experimental Protocol: Characterization of OR2AT4 Antagonism

The following is a representative workflow for determining the antagonistic activity of a compound like this compound on a specific olfactory receptor, such as OR2AT4, using a cell-based luciferase reporter assay.[5][10][11]

Principle: This assay utilizes a heterologous expression system where the olfactory receptor of interest (OR2AT4) is expressed in a host cell line (e.g., HEK293) that also contains a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the G-protein coupled olfactory receptor leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter. An antagonist will inhibit the receptor's activation by a known agonist, thus reducing the luciferase signal.

Workflow:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in an appropriate medium.

-

Co-transfect the cells with plasmids encoding for the human OR2AT4 receptor, a G-protein alpha subunit (e.g., Gαolf), and the CRE-luciferase reporter construct.

-

-

Compound Preparation:

-

Prepare a stock solution of a known OR2AT4 agonist (e.g., Sandalore).[9]

-

Prepare a dilution series of the potential antagonist, this compound.

-

-

Antagonist Assay:

-

Plate the transfected cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Add a fixed concentration of the OR2AT4 agonist to the wells.

-

Incubate for a period sufficient to allow for receptor activation and luciferase expression (typically 4-6 hours).[5]

-

-

Signal Detection:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control (cells treated with the agonist alone).

-

Plot the normalized response against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist's response.

-

Quantitative Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented below. This information is crucial for assessing its safety profile for various applications.

Table 2: Toxicological Data

| Test Type | Species | Route | Value | Reference |

| Acute Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg | [11] |

| Rabbit | Dermal | > 5000 mg/kg | [11] | |

| Repeated Dose Toxicity (NOAEL) | Rat | Dermal (13-week) | 1000 mg/kg/day | [12][13] |

| Ecotoxicity (LC₅₀) | Danio rerio (fish) | - | 13.3 mg/L (96 h) | [10] |

| Ecotoxicity (EC₅₀) | Daphnia magna (invertebrate) | - | 24 mg/L (48 h) | [10] |

| Pseudokirchneriella subcapitata (algae) | - | 18 mg/L (72 h) | [10] | |

| Mutagenicity (Ames Test) | - | - | Not mutagenic | [11] |

| Skin Sensitization | Human | - | No sensitizing effect @ 4% | [11] |

Diagrams

Fischer Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Olfactory Receptor Antagonist Assay Logic

Caption: Signaling pathway in a luciferase-based olfactory receptor antagonist assay.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. This compound [webbook.nist.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. pellwall.com [pellwall.com]

- 5. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. athabascau.ca [athabascau.ca]

- 7. mdpi.com [mdpi.com]

- 8. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Solubility Profile of 2-Phenoxyethyl Isobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenoxyethyl isobutyrate (CAS No. 103-60-6), a compound utilized in the fragrance and pharmaceutical industries.[1][2] This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Core Data Presentation

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and application.[3] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, existing information indicates its general solubility behavior.

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | 196 mg/L[4][5] | Insoluble[6][7][8] | 20 |

| 210 mg/L[3][8][9] | 20 | ||

| Alcohol | - | Soluble[6][8] | Not Specified |

| Paraffin Oil | - | Soluble[6][8] | Not Specified |

| Chloroform | - | Miscible[3][10] | Not Specified |

| Ether | - | Miscible[3][11][10][12] | Not Specified |

| Oils | - | Soluble[3][9] | Not Specified |

| Ethanol | - | Miscible[11][10][12] | Not Specified |

| Ketones | - | Soluble[12] | Not Specified |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.[7][13]

Principle: This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

-

Centrifuge or filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute should be visible.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the set temperature for a period to allow the excess solute to settle.

-

To ensure complete removal of undissolved solute, centrifuge the solution or filter it using a syringe filter compatible with the organic solvent.

-

-

Sample Analysis:

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be used.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue in a drying oven at a suitable temperature until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV-Visible range and the chosen solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.[1][10]

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the undissolved solute.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of a compound using either the gravimetric or spectrophotometric method.

Caption: Experimental workflow for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Phenoxyethyl isobutyrate | 103-60-6 [chemicalbook.com]

- 6. oecd.org [oecd.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 9. Phenoxyethyl isobutyrate | C12H16O3 | CID 61005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. uomus.edu.iq [uomus.edu.iq]

vapor pressure and boiling point of 2-Phenoxyethyl isobutyrate

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenoxyethyl Isobutyrate

Introduction

This compound (CAS No. 103-60-6) is an organic compound classified as an aryl alkyl alcohol simple acid ester.[1] It is a colorless liquid known for its sweet, fruity, and floral aroma, which has led to its extensive use as a fragrance ingredient in cosmetics, perfumes, and various household products.[2][3] Beyond its olfactory properties, this compound is also utilized as a pharmaceutical intermediate and has been identified as an antagonist of the olfactory receptor OR2AT4, which is expressed in human primary keratinocytes.[4] This dual utility in cosmetics and pharmacology makes a thorough understanding of its physicochemical properties, such as vapor pressure and boiling point, essential for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of these core properties, experimental methodologies for their determination, and the compound's synthesis pathway.

Quantitative Physicochemical Data

The have been reported under various conditions. The following table summarizes the available quantitative data from multiple sources for ease of comparison.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 275 °C | @ 760 mmHg (Atmospheric Pressure) | [5][6] |

| 265 °C | @ 760 mmHg (Atmospheric Pressure) | [7][8] | |

| 182 °C | Not Specified | [9] | |

| 127 °C | @ 4 mmHg | [10] | |

| 125-127 °C | @ 4 mmHg | [8][11] | |

| Vapor Pressure | 0.77 hPa | @ 25 °C (77 °F) | |

| 0.01 mm Hg | @ 25 °C | [5] | |

| 0.006 mmHg | @ 25 °C | [7][8] | |

| 0.00397 mmHg | @ 20 °C | [6] | |

| 0.77 Pa | @ 25 °C | [2][11] |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling point and vapor pressure is critical for the purification, handling, and application of chemical compounds. The following sections describe detailed methodologies for these measurements as applicable to organic esters like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] This property is a key indicator of a substance's purity.[13][14]

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.[15]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (or fusion tube), and a sealed-end capillary tube.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the top of the side-arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[15]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. This will induce convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[15]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[15]

-

2. Simple Distillation Method

This method is appropriate when a larger quantity of the substance is available and purification is also a goal.[15][16]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place at least 5 mL of this compound and a few boiling chips into the distilling flask.[15]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[15]

-

Begin heating the distilling flask.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

Record the temperature when the vapor temperature stabilizes as the liquid condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[16]

-

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. Several methods can be employed for its determination, particularly for compounds with low volatility.

1. Static Method

This direct method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system.[17]

-

Apparatus: A thermostatically controlled sample cell connected to a pressure-measuring device (e.g., a capacitance diaphragm manometer) and a vacuum line.

-

Procedure:

-

Introduce a small, degassed sample of this compound into the sample cell. The sample must be thoroughly degassed to remove any dissolved air that would contribute to the total pressure.

-

Evacuate the system to a high vacuum to remove any residual air.

-

Isolate the sample cell from the vacuum pump.

-

Allow the sample to equilibrate at a precise, constant temperature. The liquid will evaporate until the vapor phase is saturated.

-

The pressure measured by the manometer at equilibrium is the vapor pressure of the substance at that temperature.

-

Measurements can be repeated at various temperatures to establish a vapor pressure curve.

-

2. Transpiration (Gas Saturation) Method

This dynamic method is suitable for substances with very low vapor pressures.[18]

-

Apparatus: A temperature-controlled saturator cell, an inert carrier gas supply with a precise flow controller, and a trapping system.

-

Procedure:

-

A known volume of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant flow rate through or over the sample of this compound, which is maintained at a constant temperature.[18]

-

The carrier gas becomes saturated with the vapor of the substance.

-

The vapor is then transported to a cold trap or an analytical system (like a gas chromatograph) where the amount of evaporated substance is quantified.[19]

-

The vapor pressure (P) can be calculated using the ideal gas law from the mass of the condensed vapor (m), the total volume of the carrier gas passed (V), the molar mass of the substance (M), and the temperature (T).

-

Synthesis Pathway

This compound is synthesized via an acid-catalyzed esterification reaction.[6] The process involves the reaction between 2-phenoxyethanol and isobutyric acid.

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Research and Drug Development

While primarily known as a fragrance, this compound holds relevance for the pharmaceutical industry.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules.[4] Its ester and ether functionalities provide reaction sites for creating new chemical entities.

-

Drug Delivery Research: The physicochemical properties of esters are crucial in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release an active drug. This strategy is used to improve a drug's solubility, permeability, and overall pharmacokinetics.[20] Understanding the properties of ester-containing molecules like this compound can inform the design of novel drug delivery systems.

-

Biological Activity: Its role as an antagonist for the olfactory receptor OR2AT4 suggests potential applications in dermatological research or in modulating cellular pathways involving this receptor. This opens avenues for investigating its effects on skin biology and related therapeutic areas.

References

- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxyethyl isobutyrate | 103-60-6 [chemicalbook.com]

- 3. pellwall.com [pellwall.com]

- 4. nbinno.com [nbinno.com]

- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 6. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentree.co]

- 7. Perfumers Apprentice - Phenoxy Ethyl Iso Butyrate [shop.perfumersapprentice.com]

- 8. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 103-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. quora.com [quora.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. vscht.cz [vscht.cz]

- 18. researchgate.net [researchgate.net]

- 19. srd.nist.gov [srd.nist.gov]

- 20. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

2-Phenoxyethyl Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 2-Phenoxyethyl isobutyrate, a synthetic aromatic ester. Contrary to inquiries about its natural occurrence, extensive database searches and literature reviews confirm that this compound is not a naturally occurring compound. Instead, it is synthesized for various industrial and research applications. This document details its synthesis, physicochemical properties, and known applications, with a focus on information relevant to the fields of chemical research and drug development.

Synthesis and Structure

This compound is synthesized via a Fischer esterification reaction. The process involves the acid-catalyzed reaction between 2-phenoxyethanol and isobutyric acid.[1] A strong acid, such as sulfuric acid or boric acid in a benzene solution, is typically used as a catalyst.[2]

The chemical structure of this compound combines a phenoxyethyl group with an isobutyrate moiety, resulting in the IUPAC name 2-phenoxyethyl 2-methylpropanoate.[3]

Below is a diagram illustrating the synthesis pathway of this compound.

Physicochemical Properties

This compound is a colorless to light brown oily liquid.[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3][5][6] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| CAS Number | 103-60-6 | [1][5] |

| Appearance | Colorless liquid | [1][2][5][6] |

| Odor | Sweet, fruity, floral, rose-like, honey | [2][7] |

| Boiling Point | 125-127 °C at 4 mmHg; 275 °C | [1][2] |

| Density | 1.044 - 1.048 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.491 - 1.496 at 20 °C | [1][3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | 196 mg/L at 20 °C | [2] |

| logP | 3.2 | [1][2] |

Applications and Biological Activity

The primary applications of this compound are in the fragrance and cosmetic industries due to its pleasant aroma and fixative properties.[2][7] It is also used as a flavoring agent in some food products.[4]

For researchers and drug development professionals, its utility may extend to its role as a pharmaceutical intermediate and its specific biological activities.[8]

Pharmaceutical and Research Applications

-

Pharmaceutical Intermediate: this compound serves as a versatile building block in the synthesis of more complex molecules.[8]

-

Solvent and Carrier: In pharmaceutical formulations, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[6]

-

Olfactory Receptor Antagonist: Notably, this compound has been identified as an antagonist of the olfactory receptor OR2AT4.[2] This G-protein-coupled receptor (GPCR) is also expressed in human primary keratinocytes, suggesting potential applications in dermatological research and therapeutics.[2]

Experimental Protocols

As this compound is a synthetic compound, experimental protocols for its extraction from natural sources are not applicable. The primary experimental protocol of interest is its synthesis.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 2-phenoxyethanol and isobutyric acid.

Materials:

-

2-Phenoxyethanol

-

Isobutyric acid

-

Strong acid catalyst (e.g., sulfuric acid or boric acid)

-

Benzene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid.

-

Add the solvent (e.g., benzene) and a catalytic amount of the strong acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy to confirm its identity and purity.[3][9][10]

Conclusion

This compound is a synthetic compound with a well-established synthesis protocol and a range of applications, primarily in the fragrance and cosmetic industries. For the scientific research and drug development communities, its role as a pharmaceutical intermediate and its specific interaction with olfactory receptors present areas of interest for further investigation. This guide provides a foundational understanding of this compound, summarizing its synthesis, properties, and potential applications to support ongoing and future research endeavors.

References

- 1. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentree.co]

- 2. Phenoxyethyl isobutyrate | 103-60-6 [chemicalbook.com]

- 3. Phenoxyethyl isobutyrate | C12H16O3 | CID 61005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pellwall.com [pellwall.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2-Phenoxyethyl Isobutyrate as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl isobutyrate (CAS No. 103-60-6; FEMA No. 2873) is a synthetic flavoring substance and fragrance ingredient valued for its complex aromatic profile.[1][2][3][4] Chemically, it is an ester of 2-phenoxyethanol and isobutyric acid, belonging to the class of organic compounds known as phenol ethers.[1] This whitepaper provides a comprehensive technical overview of its chemical properties, synthesis, flavor profile, regulatory status, and toxicological data. Detailed experimental protocols and diagrams of key processes are included to support research and development activities.

Chemical and Physical Properties

This compound is a clear, colorless liquid under standard conditions.[5][6][7] Its key physicochemical properties are summarized in Table 1. This data is critical for its application in various formulations, determining its solubility, volatility, and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-phenoxyethyl 2-methylpropanoate | [4] |

| Synonyms | Phenirat®, Ethylene glycol monophenyl ether isobutyrate | [3] |

| CAS Number | 103-60-6 | [1][4] |

| Molecular Formula | C₁₂H₁₆O₃ | [4][5] |

| Molecular Weight | 208.25 g/mol | [4] |

| Boiling Point | 125-127 °C @ 4 mm Hg | [4][6][8] |

| 265 °C @ 760 mm Hg | [7] | |

| Density | 1.044–1.048 g/mL at 20-25 °C | [4][6][8] |

| Refractive Index (n²⁰/D) | 1.491–1.496 | [4][6][8] |

| Vapor Pressure | 0.002 - 0.01 mmHg @ 25 °C | [6][9] |

| Flash Point | >110 °C (>230 °F) | [6][8] |

| Water Solubility | 196 - 210 mg/L @ 20 °C | [4][6][8] |

| LogP (n-octanol/water) | 3.2 @ 24 °C | [8][10] |

Flavor and Odor Profile

The organoleptic properties of this compound are its primary drivers for use in the flavor and fragrance industry. It is described as having a sweet, fruity, and floral character with notable tenacity.[1] These descriptors make it a versatile ingredient in various accords, particularly for fruit and floral notes.

Table 2: Organoleptic Descriptors for this compound

| Type | Descriptors | Source(s) |

| Odor | Sweet, fruity (apple, tropical), floral (rose, chamomile), honey, pastry, waxy, green | [1][11][12] |

| Flavor/Taste | Green, fruity (kiwi, pear, peach-like), waxy, apple, sweet, honey | [6][11][12] |

| Typical Use Level | Up to 50 ppm in flavor concentrate | [7] |

| Taste Threshold | 50 ppm | [6] |

Synthesis and Manufacturing

This compound is produced synthetically. The primary method is a direct esterification reaction.

Synthesis Workflow

The synthesis involves the reaction of 2-phenoxyethanol with isobutyric acid, typically catalyzed by a strong acid. The process drives off water to move the equilibrium toward the formation of the ester product.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

2-Phenoxyethanol (1.0 mol)

-

Isobutyric acid (1.2 mol, 1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.02 mol, 2 mol%)

-

Toluene (250 mL)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Combine 2-phenoxyethanol, isobutyric acid, toluene, and p-TSA in the round-bottom flask.

-

Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water azeotropically collected in the Dean-Stark trap.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted acid and catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the resulting crude ester by vacuum distillation to yield pure this compound.

Regulatory and Safety Information

This compound is recognized as a flavoring substance by international regulatory bodies.

Table 3: Regulatory Identifiers and Status

| Organization / Regulation | Identifier / Status | Source(s) |

| FEMA | No. 2873 (GRAS) | [3][4][13] |

| JECFA | No. 1028; "No safety concern at current levels of intake when used as a flavouring agent" (2002 evaluation). | [2][4][14] |

| EU FLAVIS | No. 09.487 | [2] |

| US FDA | 21 CFR 172.515 | [2][8][13] |

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies. It exhibits low acute toxicity and is not considered a significant irritant, sensitizer, or genotoxic agent under the conditions of its use.[9][15][16]

Table 4: Summary of Toxicological Data

| Endpoint | Species | Route | Result | Source(s) |

| Acute Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg | [9] |

| Rabbit | Dermal | > 5000 mg/kg | [9] | |

| Skin Irritation | Human | Dermal | Mild irritant | [9] |

| Skin Sensitization | Human | Dermal | Not a sensitizer @ 4% | [9] |

| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Not mutagenic | [9] |

Safety Assessment Logic

The safety assessment for a flavoring agent like this compound follows a structured approach, integrating data from various endpoints to establish a comprehensive safety profile.

References

- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - ProQuest [proquest.com]

- 6. vivotecnia.com [vivotecnia.com]

- 7. Federal Register, Volume 81 Issue 1 (Monday, January 4, 2016) [downloads.regulations.gov]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 13. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 16. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenoxyethyl Isobutyrate: A Technical Guide to its Applications in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl isobutyrate (PEI), a versatile ester compound, is carving a niche in the realm of polymer science, primarily as a high-performance plasticizer. While its application as a fragrance and solvent is well-documented, its role in modifying polymer properties is an area of growing interest. This technical guide delves into the core applications of this compound within polymer science, focusing on its function as a plasticizer in coatings and adhesives. This document provides a comprehensive overview of its effects on polymer properties, supported by available data, and outlines general experimental protocols for its incorporation.

Introduction to this compound

This compound is an organic ester with the chemical formula C12H16O3. It is synthesized through the esterification of 2-phenoxyethanol with isobutyric acid. Its aromatic and ester functionalities contribute to its excellent solvency and compatibility with a variety of polymer resins. These characteristics make it a prime candidate for applications where modification of polymer flexibility, durability, and adhesion is required.

Primary Application in Polymer Science: A High-Performance Plasticizer

In the polymer industry, this compound serves as a non-phthalate plasticizer, an additive that increases the plasticity or fluidity of a material. Its primary functions are to enhance flexibility, improve workability, and increase the durability of polymer-based products.

Mechanism of Action

When incorporated into a polymer matrix, this compound molecules intersperse between the polymer chains. This reduces the intermolecular forces between the chains, allowing them to move more freely past one another. The result is a decrease in the material's glass transition temperature (Tg), leading to a softer, more flexible product at room temperature.

The logical workflow for utilizing this compound as a plasticizer is depicted in the following diagram:

Caption: Workflow for incorporating this compound as a plasticizer.

Applications in Coatings and Adhesives

This compound is particularly beneficial in the formulation of industrial coatings and adhesives.[1] In these applications, it contributes to:

-

Enhanced Flexibility: Prevents coatings from becoming brittle and cracking, especially under mechanical stress or temperature fluctuations.

-

Improved Adhesion: Promotes better wetting of the substrate, leading to stronger adhesive bonds.

-

Increased Durability: Enhances the overall toughness and longevity of the coating or adhesive.[1]

Quantitative Effects on Polymer Properties

While specific quantitative data for this compound's effect on polymer properties is limited in publicly available literature, we can infer its potential impact by examining a structurally similar compound, decyl phenoxyethyl adipate, which also contains a phenoxyethyl group. A study on this compound as a plasticizer in PVC provides valuable insights.

Table 1: Effect of a Phenoxyethyl-Containing Plasticizer on PVC Properties

| Property | Unplasticized PVC | PVC with Decyl Phenoxyethyl Adipate |

| Glass Transition Temperature (Tg) | ~85°C | -46.0°C |

| Onset of Thermal Degradation | Lower | Higher |

Source: Adapted from a study on decyl phenoxyethyl adipate.

The significant decrease in the glass transition temperature and the increase in thermal stability highlight the potent plasticizing effect of the phenoxyethyl moiety. It is reasonable to expect that this compound would impart similar, though not identical, benefits to the polymers it is compounded with.

Generally, the incorporation of a plasticizer like this compound is expected to have the following effects on the mechanical properties of a polymer:

Table 2: General Effects of Plasticizers on Polymer Mechanical Properties

| Mechanical Property | Expected Effect |

| Tensile Strength | Decrease |

| Elongation at Break | Increase |

| Young's Modulus | Decrease |

| Hardness | Decrease |

| Impact Strength | Increase |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound and its incorporation into a polymer matrix.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction.

Caption: Synthesis workflow for this compound.

Methodology:

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-phenoxyethanol and isobutyric acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux (typically 120-150°C) and maintain for several hours. The progress of the reaction can be monitored by measuring the amount of water produced.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude product by vacuum distillation to obtain pure this compound.

Incorporation into a Polymer Matrix (Solvent Casting Method)

This protocol describes a common laboratory method for preparing plasticized polymer films.

Methodology:

-

Polymer Solution Preparation: Dissolve a known weight of the desired polymer (e.g., polyvinyl chloride, PVC) in a suitable solvent (e.g., tetrahydrofuran, THF) to create a solution of a specific concentration (e.g., 10% w/v).

-

Plasticizer Addition: To the polymer solution, add the desired amount of this compound. The amount is typically expressed in parts per hundred of resin (phr). For example, for a 20 phr formulation, add 0.2 g of plasticizer for every 1 g of polymer.

-

Mixing: Stir the mixture thoroughly until the plasticizer is completely dissolved and the solution is homogeneous.

-

Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

-